1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid (CAS 1152866-96-0, molecular formula C₁₀H₁₃N₃O₃, molecular weight 223.23 g/mol) is a heterocyclic building block comprising a pyrazole-3-carbonyl moiety linked via an amide bond to piperidine-3-carboxylic acid. The piperidine-3-carboxylic acid substructure is structurally homologous to nipecotic acid, a well-established inhibitor of neuronal and glial GABA uptake.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B11815055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=NN2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-9(8-3-4-11-12-8)13-5-1-2-7(6-13)10(15)16/h3-4,7H,1-2,5-6H2,(H,11,12)(H,15,16)
InChIKeyZDIKHAUMWRTEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid (CAS 1152866-96-0): Molecular Identity and Procurement Baseline


1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid (CAS 1152866-96-0, molecular formula C₁₀H₁₃N₃O₃, molecular weight 223.23 g/mol) is a heterocyclic building block comprising a pyrazole-3-carbonyl moiety linked via an amide bond to piperidine-3-carboxylic acid. The piperidine-3-carboxylic acid substructure is structurally homologous to nipecotic acid, a well-established inhibitor of neuronal and glial GABA uptake [1]. This scaffold has been incorporated into patent-protected chemical series, including pyrazolopyrimidine-based CHK1 kinase inhibitors where the piperidine-3-carboxylic acid-derived intermediate serves as a critical synthetic precursor for compounds exhibiting nanomolar potency [2]. The compound is also encompassed within the Markush structures of Bayer's substituted pyrazolo piperidine carboxylic acid patents directed to sGC stimulation for cardiovascular indications, underscoring its relevance as a pharmacophoric core in contemporary drug discovery programs [3].

Why 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrazole-Piperidine Isomers


The pyrazole-piperidine carboxylic acid scaffold exists in multiple regioisomeric and positional forms—each with distinct hydrogen-bonding geometry, spatial orientation of the carboxylic acid pharmacophore, and differential recognition by biological targets. The 3-carbonyl attachment on the pyrazole ring positions the amide carbonyl adjacent to the pyrazole N–H, forming an intramolecular hydrogen-bond network that is absent in the 4-carbonyl regioisomer [1]. Similarly, substitution at the piperidine 3-position versus the 4-position alters the vector of the carboxylic acid group, a determinant of binding to CHK1 kinase as demonstrated in the Schering-Plough patent series where N-Boc-piperidine-3-carboxylic acid was explicitly chosen as the synthetic starting material to generate compounds with IC₅₀ of 86 nM against CHK1 [2]. Generic replacement with the 4-carboxylic acid isomer (CAS 1152947-60-8) or the 4-carbonyl pyrazole isomer would therefore compromise target engagement and synthetic reproducibility in medicinal chemistry programs.

Quantitative Differentiation Evidence: 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid vs. Closest Analogs


Regioisomeric Identity: Pyrazole-3-carbonyl vs. Pyrazole-4-carbonyl Attachment Establishes Distinct Hydrogen-Bond Donor Topology

The target compound features the pyrazole carbonyl at the 3-position, which places the amide linkage adjacent to the pyrazole N–H hydrogen-bond donor. This spatial arrangement creates a contiguous H-bond donor–acceptor motif (pyrazole N–H and amide carbonyl) that is geometrically distinct from the 4-carbonyl regioisomer, 1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid . In the 4-carbonyl isomer, the amide carbonyl is separated from the pyrazole N–H by an additional carbon atom, resulting in a different dipole vector and H-bonding surface. The 3-carbonyl configuration is the attachment mode utilized in clinically precedented pyrazole-carboxamide pharmacophores such as the CB1 antagonist rimonabant (SR141716) [1], confirming its privileged status for target recognition.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Piperidine Carboxylic Acid Position: 3-COOH vs. 4-COOH Determines Synthetic Entry into Kinase-Targeted Chemical Space

In the Schering-Plough patent WO 2007/041712, N-tert-butoxycarbonylpiperidine-3-carboxylic acid was employed as the key starting material for multi-step synthesis of pyrazolopyrimidine kinase inhibitor II [1]. Compound II exhibited IC₅₀ = 86 nM against CHK1 and IC₅₀ = 989 nM against CDK2/cyclin A. This represents an 11.5-fold selectivity for CHK1 over CDK2. The piperidine-3-carboxylic acid configuration is integral to the synthetic route; the 4-carboxylic acid isomer (CAS 1152947-60-8) would alter the spatial trajectory of the carboxylate and produce a different ring junction geometry, incompatible with the pyrazolopyrimidine core construction described in the patent.

Kinase Inhibitor Synthesis CHK1 CDK2 Synthetic Intermediate

Patent Inclusion in Bayer sGC Stimulator Series Confirms Scaffold Relevance for Cardiovascular Drug Discovery

Bayer's U.S. Patent 12,098,140 (granted September 24, 2024) claims substituted pyrazolo piperidine carboxylic acids as sGC stimulators for the treatment of heart failure (HFrEF, HFmrEF, HFpEF), hypertension, chronic kidney disease, and pulmonary hypertension [1]. The generic Markush formula encompasses 1-(1H-pyrazole-3-carbonyl)piperidine-3-carboxylic acid and its derivatives. This patent family represents a significant commercial R&D investment, and the inclusion of this specific scaffold indicates that the pyrazole-3-carbonyl-piperidine-3-carboxylic acid architecture has passed internal hit-to-lead filtering criteria at a major pharmaceutical company—a de-risking signal not applicable to non-patented regioisomeric variants.

sGC Stimulator Cardiovascular Disease Heart Failure Patent-Protected Scaffold

Dual H-Bond Donor Capacity of the Free Pyrazole N–H Enables Target Engagement Modes Inaccessible to N-Substituted Analogs

The target compound retains the free 1H-pyrazole N–H, a hydrogen-bond donor (HBD) that is critical for hinge-region binding in kinase inhibitor pharmacophores and for acting as a phenol bioisostere. Pyrazole has been validated as a more lipophilic and metabolically stable bioisostere of phenol, with the N–H serving as the H-bond-donating element [1]. N-Methylated or N-arylated pyrazole analogs (e.g., 1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylic acid or 1-(1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-3-carboxylic acid) lack this free N–H and consequently lose HBD capacity. In kinase hinge-binding motifs, the pyrazole N–H frequently donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu91 or Cys91 in CHK1), and its methylation abolishes this interaction [2].

Hydrogen Bond Donor Bioisostere Kinase Hinge Binding Pharmacophore

Chiral Resolution Potential: Piperidine-3-carboxylic Acid Center Enables Stereochemically Defined Analogs vs. Achiral 4-COOH Isomers

The piperidine-3-carboxylic acid substructure contains a stereogenic center at the 3-position, enabling access to enantiomerically pure (R)- and (S)-configurations. The publication by Molecules (2021) describes the regioselective synthesis of both (R)- and (S)-piperidine-3-carboxylic acid-derived pyrazole-4-carboxylate building blocks, demonstrating the feasibility of chiral resolution and the utility of these enantiopure forms in constructing stereochemically defined compound libraries [1]. In contrast, the piperidine-4-carboxylic acid isomer (CAS 1152947-60-8) is achiral at the substitution point, precluding enantioselective SAR exploration. The (R)-enantiomer of nipecotic acid (the parent piperidine-3-carboxylic acid) shows an IC₅₀ of approximately 0.18 μM for GABA uptake inhibition, whereas the (S)-enantiomer exhibits reduced potency [2], demonstrating that stereochemistry at the piperidine 3-position directly impacts biological activity in this scaffold family.

Chiral Building Block Stereochemistry Enantioselective Synthesis ADMET Optimization

High-Impact Application Scenarios for 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid Procurement


CHK1-Selective Kinase Inhibitor Lead Generation Using the Piperidine-3-carboxylic Acid Scaffold

Programs targeting the checkpoint kinase CHK1 for oncology indications can leverage the established synthetic route from N-Boc-piperidine-3-carboxylic acid to pyrazolopyrimidine inhibitors with validated IC₅₀ = 86 nM (CHK1) and 11.5-fold selectivity over CDK2 . The target compound, as the N-deprotected 1H-pyrazole-3-carbonyl amide, serves as an advanced intermediate for diversification at the piperidine nitrogen and carboxylic acid positions, enabling rapid SAR exploration around the published CHK1 pharmacophore.

sGC Stimulator Drug Discovery for Heart Failure with Preserved Ejection Fraction (HFpEF)

The compound falls within the Markush claims of Bayer's recently granted U.S. Patent 12,098,140, which covers substituted pyrazolo piperidine carboxylic acids as sGC stimulators targeting HFrEF, HFmrEF, HFpEF, and related cardiovascular indications . Procurement of this core scaffold enables the synthesis of novel, patent-differentiating sGC stimulator analogs for preclinical evaluation in isolated vessel ring assays and in vivo hemodynamic models.

Stereochemistry-Dependent GABA Uptake Inhibitor Optimization

Given that the piperidine-3-carboxylic acid moiety is the core of nipecotic acid—a prototypical GABA uptake inhibitor with IC₅₀ ≈ 0.18–3.6 μM depending on enantiomeric form and cell type—the target compound's chiral center enables the synthesis and biological evaluation of (R)- and (S)-configured pyrazole-amide conjugates . This is particularly relevant for CNS drug discovery programs where stereochemistry profoundly affects blood-brain barrier penetration and target engagement.

PROTAC Linker and Heterobifunctional Degrader Building Block

The free carboxylic acid at the piperidine 3-position provides a convenient synthetic handle for amide or ester conjugation to E3 ligase ligands (e.g., VHL, CRBN) or to linker elements in PROTAC design . The pyrazole N–H and carbonyl amide contribute additional vectors for non-covalent target protein recognition, while the rigid piperidine ring imparts conformational constraint that can favorably affect the ternary complex geometry required for productive ubiquitination.

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